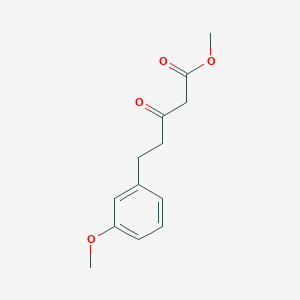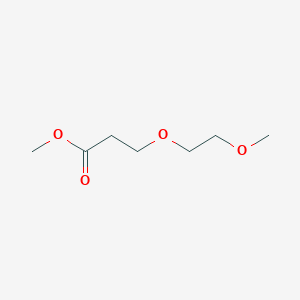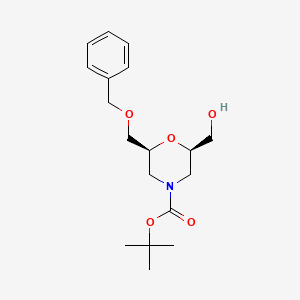
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Übersicht
Beschreibung
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, also known as MMPO, is a type of organic compound. It is a monomethyl ester of 5-(3-methoxyphenyl)-3-oxopentanoic acid and is used as a reagent in various chemical reactions. MMPO is a colorless liquid that is insoluble in water and has a melting point of -6°C. It is a versatile reagent that is used in a variety of organic syntheses, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate plays a role in various synthetic processes. Lv et al. (2013) highlighted its use in synthesizing tetrahydro-γ-carboline compounds, which are significant in both synthetic and biological contexts. This synthesis involves a series of reactions including enamination, oxidative annulation, and reduction, demonstrating the compound's versatility in complex organic synthesis (Lv et al., 2013).
Chemical Modification and Derivative Formation
The chemical structure of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate allows for its modification and formation of derivatives. Wang et al. (2011) isolated new phenylpropanoids and propanoates from Morinda citrifolia, indicating the compound's potential in creating new chemical entities with distinct structures and properties (Wang et al., 2011).
Role in Amino Acid Synthesis
Shimohigashi et al. (1976) demonstrated the compound's role in synthesizing specific amino acids, such as L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins. This synthesis process showcases its utility in producing biologically significant amino acids (Shimohigashi et al., 1976).
Component in Complex Organic Molecules
Eggen et al. (2000) utilized this compound in the total synthesis of cryptophycin-24 (Arenastatin A), a component of the cryptophycins. Their work shows its applicability in constructing complex organic molecules, particularly in medicinal chemistry (Eggen et al., 2000).
Applications in Organic Reactions
Greene and Lewis (1978) explored its use in organic reactions, specifically in acid-catalyzed rearrangements within the furan series. This research demonstrates its potential in facilitating specific types of chemical reactions (Greene & Lewis, 1978).
Eigenschaften
IUPAC Name |
methyl 5-(3-methoxyphenyl)-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-12-5-3-4-10(8-12)6-7-11(14)9-13(15)17-2/h3-5,8H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVCJQGFWXEZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1,2,4-Oxadiazol-3-yl)ethyl]amine](/img/structure/B3080774.png)


![1-[3-(Trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)pyridine-2-carbonyl]piperazine](/img/structure/B3080788.png)







![2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester](/img/structure/B3080869.png)
![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)
